

Application Notes and Protocols for (R)-SLV319 (Ibipinabant) in Rodent Metabolic Studies

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Compound of Interest

Compound Name: (R)-SLV 319

Cat. No.: B1663018

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (R)-SLV319 (Ibipinabant), a potent and selective CB1 receptor inverse agonist, in rodent models of metabolic disease. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways.

Summary of (R)-SLV319 Dosages and Effects in Rodent Models

(R)-SLV319 has demonstrated efficacy in improving metabolic parameters in various rodent models of obesity and type 2 diabetes. The optimal dosage is dependent on the specific model and the desired endpoints.

Rodent Model	Dosage	Route of Administration	Treatment Duration	Key Metabolic Effects
Diet-Induced Obese (DIO) Mice	3 mg/kg/day	Oral gavage	28 days	Reduced food intake, body weight, and hormonal/metabolic abnormalities. Reversed the high-fat diet-induced increase in adipose tissue leptin mRNA. [1]
Zucker Diabetic Fatty (ZDF) Rats	3-10 mg/kg/day	Daily oral gavage	56 days	Demonstrated weight loss-independent antidiabetic effects and attenuated β -cell loss. [1]
Zucker Diabetic Fatty (ZDF) Rats	10 mg/kg	Not specified	Not specified	Attenuated β -cell loss independently of its effects on body weight.

Experimental Protocols

Detailed methodologies for key experiments involving (R)-SLV319 are provided below. These protocols are based on established practices in rodent metabolic research.

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice

This protocol describes the induction of obesity in mice through a high-fat diet, creating a relevant model for studying metabolic syndrome.

Materials:

- Male C57BL/6J mice (5-6 weeks old)
- High-Fat Diet (HFD; e.g., 60% kcal from fat)
- Standard chow diet (control)
- Animal caging with environmental enrichment
- Weighing scale

Procedure:

- Acclimate mice to the animal facility for at least one week upon arrival, providing standard chow and water ad libitum.
- Randomize mice into two groups: control and DIO.
- House mice individually or in small groups.
- Provide the control group with the standard chow diet.
- Provide the DIO group with the HFD.
- Monitor body weight and food intake weekly for 12-16 weeks.
- Mice on the HFD are typically considered obese when their body weight is significantly higher (usually >42g) than the control group.



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Figure 1: Workflow for the induction of diet-induced obesity in mice.

Protocol 2: Administration of (R)-SLV319 by Oral Gavage

This protocol outlines the procedure for the oral administration of (R)-SLV319 to rodents.

Materials:

- (R)-SLV319 (Ibipinabant)
- Vehicle (e.g., 1% Tween 80 in sterile saline or a formulation based on similar lipophilic compounds)
- Vortex mixer or sonicator
- Animal weighing scale
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for mice; 18-gauge, 2-inch for rats)
- Syringes

Procedure:

- Preparation of Dosing Solution:

- Calculate the required amount of (R)-SLV319 based on the desired dose and the number and weight of the animals.
- Prepare the vehicle solution. For lipophilic compounds like (R)-SLV319, a suspension in 1% Tween 80 in saline is a common choice. The compound should be finely ground to aid suspension.
- Add the powdered (R)-SLV319 to the vehicle.
- Vortex or sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily.
- Animal Handling and Dosing:
 - Weigh each animal accurately before dosing to calculate the precise volume to be administered.
 - Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be used.
 - Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
 - Insert the gavage needle gently into the esophagus. Do not force the needle.
 - Administer the calculated volume of the (R)-SLV319 suspension slowly.
 - Carefully remove the gavage needle.
 - Monitor the animal for a few minutes post-administration to ensure recovery.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.

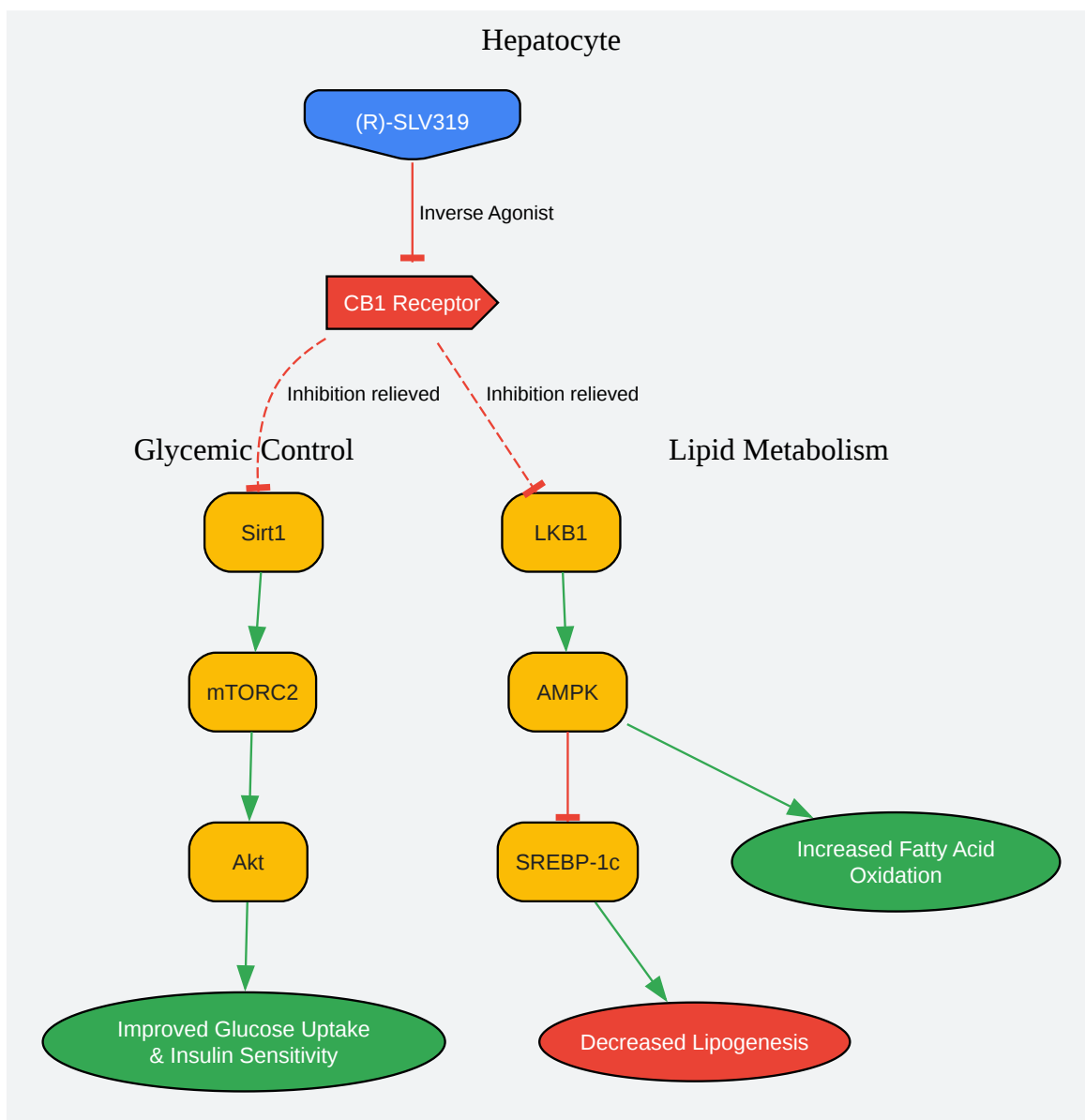
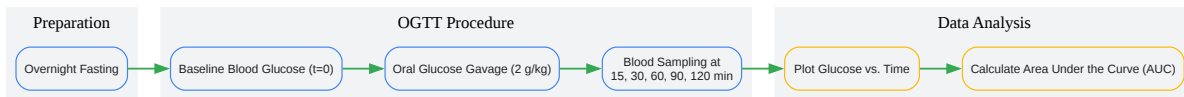
Materials:

- Glucose solution (e.g., 20% D-glucose in sterile water)
- Glucometer and test strips

- Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
- Timer

Procedure:

- Fast the animals overnight (typically 12-16 hours for rats, 6 hours for mice) with free access to water.
- Record the baseline blood glucose level ($t=0$ min) from a tail snip.
- Administer a glucose solution via oral gavage. A standard dose is 2 g/kg of body weight for rats and 1-2 g/kg for mice.[\[2\]](#)[\[3\]](#)
- Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.[\[3\]](#)
- Measure blood glucose levels at each time point using a glucometer.
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.



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